molecular formula C6H6F2O2 B13614826 2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid CAS No. 2385817-07-0

2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid

Cat. No.: B13614826
CAS No.: 2385817-07-0
M. Wt: 148.11 g/mol
InChI Key: QLGGOHGGLOIYFR-UHFFFAOYSA-N
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Description

2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid (BCP-F2-COOH) is a bicyclic compound featuring a rigid [1.1.1]pentane scaffold substituted with two fluorine atoms at the 2-position and a carboxylic acid group at the 1-position. This structure is part of a growing class of bicyclo[1.1.1]pentane (BCP) derivatives designed as bioisosteres for aromatic rings (e.g., benzene) in drug discovery. The fluorine atoms enhance lipophilicity and metabolic stability while maintaining low steric hindrance, making BCP-F2-COOH a promising candidate for improving pharmacokinetic properties in medicinal chemistry .

The synthesis of BCP-F2 derivatives typically involves difluorocarbene insertion into bicyclo[1.1.0]butanes. For example, Ma et al. reported using an FSO2CF2CO2TMS/NaF mixture to generate :CF2, which inserts into the strained bicyclic system to yield 2,2-difluorobicyclo[1.1.1]pentane derivatives. Mykhailiuk et al. achieved similar results using CF3TMS/NaI to release difluorocarbene intermediates . These methods provide moderate to good yields (12–47%) and varying enantiomeric purity (e.g., up to 91% ee) depending on the catalyst and substrate .

Properties

CAS No.

2385817-07-0

Molecular Formula

C6H6F2O2

Molecular Weight

148.11 g/mol

IUPAC Name

2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C6H6F2O2/c7-6(8)3-1-5(6,2-3)4(9)10/h3H,1-2H2,(H,9,10)

InChI Key

QLGGOHGGLOIYFR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Difluorocarbene Insertion into Bicyclo[1.1.0]butanes

One of the pioneering methods involves the selective insertion of difluorocarbene into bicyclo[1.1.0]butane precursors to form 2,2-difluorobicyclo[1.1.1]pentanes. This approach was first reported by Anderson et al. (2019) and represents a highly selective and practical route to the difluorinated bicyclic system.

  • Mechanism : Difluorocarbene is generated in situ and inserts into the central bond of bicyclo[1.1.0]butane, expanding the ring system to bicyclo[1.1.1]pentane with geminal difluoro substitution at the 2-position.
  • Substrate scope : This method primarily prepares 3-substituted bicyclo[1.1.0]butanes, which upon difluorocarbene insertion yield 2,2-difluorobicyclo[1.1.1]pentanes with substitution at the 3-position.
  • Limitations : The method is limited to substrates bearing 1,3-para-substituents, with difficulties in accessing ortho- or meta-substituted analogues.

Reference Data Table 1: Selected Yields of Difluorocarbene Insertion

Entry Bicyclo[1.1.0]butane Substrate Product Yield (%) Notes
1 3-phenylbicyclo[1.1.0]butane 2,2-difluorobicyclo[1.1.1]pentane 75-85 High selectivity
2 3-thiophenyl derivative Difluoro analogue 70-80 Heteroaromatic tolerated
3 ortho-substituted arene Difluoro analogue 60-70 Lower yield due to sterics

Data adapted from

One-Pot Synthesis from α-Allyldiazoacetate Precursors

A more recent and versatile method was developed by Xu et al. (2023), enabling rapid access to 2,2-difluorobicyclo[1.1.1]pentanes via a one-pot process starting from α-allyldiazoacetate precursors.

  • Step 1: Intramolecular Cyclopropanation
    The α-allyldiazoacetate undergoes rhodium-catalyzed intramolecular cyclopropanation to form 3-aryl bicyclo[1.1.0]butane intermediates.

  • Step 2: Difluorocarbene Ring Expansion
    Without isolating the intermediate, difluorocarbene insertion is performed in the same reaction flask, expanding the bicyclo[1.1.0]butane to the desired 2,2-difluorobicyclo[1.1.1]pentane.

  • Advantages :

    • Telescoping avoids isolation steps, improving efficiency.
    • Modular synthesis allows access to novel derivatives previously inaccessible.
    • The method tolerates a variety of substituents, including heterocycles.
  • Catalysts and Conditions :

    • Rhodium(II) catalysts such as Rh2(Oct)4 are used for cyclopropanation.
    • Difluorocarbene is generated from trifluoromethyltrimethylsilane (CF3TMS) in the presence of sodium iodide (NaI) in tetrahydrofuran (THF) solvent at elevated temperature (~65 °C).

Reference Data Table 2: One-Pot Synthesis Yields and Substrate Scope

Entry α-Allyldiazoacetate Precursor Cyclopropanation Product Difluorocarbene Product Overall Yield (%) Notes
1 3-phenyl derivative 3-aryl bicyclo[1.1.0]butane 2,2-difluorobicyclo[1.1.1]pentane 65-80 Efficient ring expansion
2 3-thiophene derivative Corresponding bicyclo[1.1.0]butane Difluoro product 60-75 Heteroaromatic tolerated
3 2,3-disubstituted diazoacetate Trisubstituted bicyclo[1.1.0]butane Low yield difluoro product 20-30 Steric hindrance reduces yield

Data adapted from

Summary of Key Research Discoveries

Discovery Description Source
Selective difluorocarbene insertion Enables synthesis of 2,2-difluorobicyclo[1.1.1]pentanes from bicyclo[1.1.0]butanes
One-pot telescoped synthesis Combines cyclopropanation and difluorocarbene insertion without intermediate isolation
Modular diazo precursor synthesis Allows access to novel substitution patterns on bicyclo[1.1.1]pentane core
Chiral bicyclo[1.1.0]butane transformations Lead to methylene-difluorocyclobutenes, not difluorobicyclo[1.1.1]pentanes
Limitations with electron-rich arenes Electron-rich substituents destabilize intermediates, reducing yields

Chemical Reactions Analysis

Decarboxylative C–N Coupling via Photoredox Catalysis

The carboxylic acid group undergoes decarboxylative functionalization under photoredox conditions, enabling direct C–N bond formation with nitrogen-containing heterocycles. This reaction diverges from non-fluorinated bicyclo[1.1.1]pentane (BCP) analogues, which exhibit lower reactivity under similar conditions .

Key Reaction Parameters

SubstrateReaction ConditionsProduct (Yield)
BCP-F2-COOHRu(bpy)₃Cl₂ (2.5 mol%), DIPEA (3 equiv), DMF, blue LEDs (455 nm), 24 h, rtC–N coupled heterocycles (50–75% yield)

Mechanistic Insights

  • Single-electron oxidation of the carboxylate generates a carboxyl radical, followed by CO₂ extrusion to form a bicyclo[1.1.1]pentyl radical.

  • Radical recombination with azole derivatives (e.g., pyrazoles, triazoles) affords N-alkylated products .

Acid-Catalyzed Rearrangement and Decomposition

BCP-F2-COOH exhibits instability under acidic or thermally stressed conditions due to the acidity of the methine proton (C3–H) adjacent to the difluoromethylene group .

ConditionsObserved Reactivity
NaI (0.5 equiv), THF, 65°CRearrangement to methylene-difluorocyclobutenes (26 and 27 ) via ring-opening .
HCl (cat.), MeOHPartial decomposition observed during esterification attempts .

Proposed Pathway for Rearrangement

  • Deprotonation at C3 generates a stabilized anion.

  • Alkene formation via elimination, followed by conjugate acid quenching, yields difluorocyclobutene isomers .

Stability in Medicinal Chemistry Contexts

BCP-F2-COOH derivatives are explored as bioisosteres for tert-butyl, phenyl, and alkynyl groups. Stability studies highlight:

  • In vitro Metabolic Stability : Enhanced resistance to oxidative metabolism compared to non-fluorinated BCPs .

  • Hydrolytic Stability : Resists ring-opening in aqueous media (pH 1–10) at 37°C for 24 h .

Comparative Reactivity with Bicyclo[1.1.0]butane Precursors

While not a direct reaction of BCP-F2-COOH, its synthesis via difluorocarbene insertion into bicyclo[1.1.0]butanes informs its reactivity profile:

Precursor StructureDifluorocarbene Source (CF₃TMS/NaI)Product Stability
3-Aryl bicyclo[1.1.0]butaneTHF, 65°CStable BCP-F2-COOH derivatives .
2-Aryl bicyclo[1.1.0]butaneTHF, 65°CUnstable; rapid rearrangement .

Mechanism of Action

The mechanism of action of 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid primarily involves its ability to undergo decarboxylative coupling and substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways. These interactions can lead to the formation of bioactive compounds with potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

BCP-F2-COOH is compared below with structurally analogous bicyclo[1.1.1]pentane derivatives, focusing on synthesis, physicochemical properties, and applications.

Key Comparisons:

Synthetic Accessibility: BCP-F2 derivatives are synthesized via difluorocarbene insertion, which requires specialized reagents (e.g., CF3TMS/NaI or FSO2CF2CO2TMS/NaF) and Rh catalysts. Yields range from 12% (for sterically hindered substrates) to 47% . In contrast, non-fluorinated analogues (e.g., 3-methoxy-BCP-1-carboxylic acid) are synthesized via Friedel-Crafts acylation or Gabriel synthesis, often with higher yields (>70%) .

Physicochemical Properties: Lipophilicity: BCP-F2-COOH (logP ~1.8) is less lipophilic than 3-(trifluoromethyl)-BCP-1-carboxylic acid (logP ~2.5) due to the smaller size of fluorine vs. CF3 . Solubility: The carboxylic acid group in BCP-F2-COOH improves water solubility compared to ester derivatives (e.g., methyl 2,2-difluoro-3-phenyl-BCP-1-carboxylate) . Stability: Fluorine substitution reduces metabolic degradation, as seen in lower CYP450 interactions for BCP-F2 derivatives vs. non-fluorinated BCPs .

Applications :

  • Bioisosterism : BCP-F2-COOH serves as a saturated benzene mimic in drug candidates, offering improved solubility and reduced toxicity compared to 3-(trifluoromethyl)-BCP analogues .
  • Functionalization : Bromine or chlorine substituents (e.g., 3-(4-bromophenyl)-BCP-1-carboxylic acid) enable cross-coupling reactions for further derivatization, a feature absent in BCP-F2-COOH .

Research Findings and Trends

  • Medicinal Chemistry : BCP-F2-COOH derivatives are prioritized in CNS drug discovery due to their ability to cross the blood-brain barrier, outperforming bulkier analogues like 3-(trifluoromethyl)-BCP .
  • Synthetic Challenges : Low yields in BCP-F2 synthesis (e.g., 12% for methyl 2,2-difluoro-4-propyl-3-phenyl-BCP-1-carboxylate) highlight the need for improved catalysts or alternative routes .
  • Environmental Impact: Fluorinated BCPs exhibit greater environmental persistence than non-fluorinated variants, necessitating studies on biodegradability .

Biological Activity

2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2385817-07-0) is a novel bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Bicyclo[1.1.1]pentanes are recognized as bioisosteres of benzene, which can enhance the pharmacological profiles of drugs by improving their solubility, metabolic stability, and reducing toxicity.

Synthesis and Characterization

The synthesis of 2,2-difluorobicyclo[1.1.1]pentane derivatives has been achieved through various methods, including the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes. This synthetic approach allows for the generation of compounds with specific functional groups that can be further modified for biological testing .

Biological Activity

The biological activity of 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid has been explored in several studies, focusing on its potential as a drug candidate:

This compound's mechanism involves interactions with biological targets that are often mediated through its carboxylic acid group, which can form hydrogen bonds and ionic interactions with proteins and enzymes.

Anticancer Activity

Research indicates that derivatives of bicyclo[1.1.1]pentanes exhibit promising anticancer properties. A study highlighted the ability of certain analogs to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 2,2-difluorobicyclo[1.1.1]pentane derivatives against various pathogens. Preliminary results suggest that these compounds may possess significant antibacterial effects, making them candidates for further development in antibiotic research .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid:

StudyFindings
Bychek et al., 2023Developed synthetic routes for difluoro-bicyclo[1.1.1]pentanes; suggested improved biological profiles compared to traditional benzene derivatives .
PubMed Study, 2023Investigated ADME properties; showed favorable absorption and distribution characteristics for selected bicyclic analogs .
ACS Publication, 2020Reported on selective synthesis and preliminary biological testing; indicated potential in drug discovery .

Q & A

Q. What are the common synthetic routes for 2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid, and what critical parameters affect yield?

  • Methodological Answer : Synthesis typically involves functionalization of the bicyclo[1.1.1]pentane core. A multi-step approach is employed:

Core Preparation : Start with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives.

Fluorination : Introduce fluorine atoms via electrophilic fluorination or halogen-exchange reactions. For example, using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Purification : Chromatography or recrystallization ensures high purity (>95%).

  • Critical Parameters :
  • Temperature : Fluorination reactions often require low temperatures (−78°C to 0°C) to minimize side reactions.
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
  • Yield Optimization : Reported yields range from 40% to 75%, depending on fluorination efficiency and purification methods .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural confirmation relies on:
  • NMR : ¹⁹F NMR identifies fluorine environments (δ −120 to −150 ppm for bridgehead fluorines). ¹H and ¹³C NMR resolve bicyclic framework signals (e.g., bridgehead protons at δ 2.5–3.5 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M-H]⁻ at m/z 177.03 for C₆H₅F₂O₂).
  • X-ray Crystallography : Resolves rigid bicyclic geometry and fluorine placement (analogous to CAS 224584-18-3 derivatives) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :
  • Bioisostere : Replaces aromatic rings (e.g., phenyl) in drug candidates to enhance metabolic stability and reduce off-target effects .
  • Peptide Backbone Modification : Serves as a constrained analog of γ-aminobutyric acid (GABA) in neuroactive peptides .
  • Case Study : Derivatives show improved binding affinity to kinases due to reduced conformational flexibility .

Advanced Research Questions

Q. How does the placement of fluorine atoms influence the compound’s interaction with biological targets?

  • Methodological Answer : Fluorine’s electronegativity and steric effects modulate interactions:
  • Lipophilicity : Fluorine at bridgehead positions increases logP (e.g., 1.8 for 2,2-difluoro vs. 1.2 for non-fluorinated analogs), enhancing membrane permeability .
  • Hydrogen Bonding : Fluorine can act as a weak hydrogen-bond acceptor, influencing binding pocket interactions (e.g., kinase inhibitors) .
  • Comparative Data :
DerivativelogPIC₅₀ (nM) for Target X
Non-fluorinated analog1.2450 ± 50
2,2-Difluoro1.8120 ± 20
Data inferred from analogous bicyclo[1.1.1]pentane derivatives .

Q. What strategies resolve contradictions in reported reactivity of fluorinated bicyclopentane derivatives?

  • Methodological Answer : Discrepancies in reactivity (e.g., esterification yields) arise from:
  • Steric Hindrance : Bridgehead fluorines reduce nucleophilic attack efficiency. Use bulky protecting groups (e.g., tert-butyl) to mitigate side reactions .
  • Solvent Effects : Polar solvents (acetonitrile) stabilize transition states in SN2 reactions, improving yields by 20–30% .
  • Computational Validation : DFT calculations predict reaction barriers, guiding optimal conditions (e.g., ΔG‡ < 25 kcal/mol for viable pathways) .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :
  • Lipophilicity (logP) : Predicted via COSMO-RS or ML-based tools (e.g., ALOGPS), aligning with experimental data (±0.3 log units) .
  • Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) simulations (e.g., MOBCAL) correlate with mass spec data for structural validation .
  • Solubility : MD simulations using force fields (e.g., GAFF) estimate aqueous solubility (~2.5 mg/mL at pH 7.4) .

Data Contradiction Analysis

  • Synthesis Yield Variability :

  • : Reports 75% yield using AlCl₃ at −40°C.

  • : 55% yield under similar conditions due to impurities from over-fluorination.

  • Resolution : Strict temperature control (−40°C ± 2°C) and in-situ monitoring (TLC) minimize byproducts .

    • Biological Activity :
  • : Claims high potency (IC₅₀ = 50 nM) for a related compound.

  • : Reports IC₅₀ = 120 nM for 2,2-difluoro derivative.

  • Resolution : Differences in target protein isoforms or assay conditions (e.g., ATP concentration) explain variability. Standardized assays (e.g., FRET-based) are recommended .

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